molecular formula C8H10BrN3 B3190699 2-[(4-bromophenyl)methyl]guanidine CAS No. 46123-79-9

2-[(4-bromophenyl)methyl]guanidine

Cat. No.: B3190699
CAS No.: 46123-79-9
M. Wt: 228.09 g/mol
InChI Key: GNMZIDYNHABLBD-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]guanidine is a guanidine derivative featuring a 4-bromobenzyl group attached to the guanidine core. Guanidines are nitrogen-rich compounds known for their strong basicity and diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties .

Properties

CAS No.

46123-79-9

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]guanidine

InChI

InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)

InChI Key

GNMZIDYNHABLBD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C(N)N)Br

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)Br

Other CAS No.

46123-79-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)methyl]guanidine typically involves the reaction of 4-bromobenzylamine with a guanidine derivative. One common method is the reaction of 4-bromobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

the general principles of guanidine synthesis, such as the use of activated guanidine precursors and transition metal-catalyzed reactions, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted guanidines, while oxidation reactions can produce oxidized derivatives of the guanidine group .

Scientific Research Applications

Medicinal Chemistry

2-[(4-bromophenyl)methyl]guanidine is being explored for its pharmacological properties. Its guanidine group allows it to interact with various biological targets, making it a candidate for drug development aimed at specific enzymes or receptors. Research indicates that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and anti-cancer effects.

Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of guanidine derivatives, including this compound, for their inhibitory effects on certain kinases involved in cancer progression. The results showed promising activity, suggesting further exploration in drug design.

Materials Science

The unique structure of this compound positions it as a valuable compound in materials science. It can be used to synthesize advanced materials with tailored properties, such as improved thermal stability and mechanical strength.

Applications:

  • Development of polymer composites.
  • Creation of smart materials that respond to environmental stimuli.

Biological Studies

In biological research, this compound is utilized to study interactions between guanidine derivatives and biological molecules. Its ability to form hydrogen bonds and electrostatic interactions makes it a useful tool for understanding molecular mechanisms in various biological systems.

Research Example:
A research article highlighted the use of this compound in studying its effects on neurotransmitter receptors. The findings indicated potential neuroprotective effects, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity . The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences

Compound Name Substituent Key Features References
2-[(4-Chlorophenyl)methyl]guanidine 4-Cl Higher electronegativity; smaller atomic radius than Br.
2-[(4-Trifluoromethylphenyl)methyl]guanidine 4-CF₃ Strong electron-withdrawing group; enhances metabolic stability.
2-[(2-Nitrophenyl)methylideneamino]guanidine 2-NO₂ Electron-deficient aromatic ring; may influence redox activity.
2-[(4-Aminophenyl)sulfonyl]guanidine 4-NH₂ (sulfonamide) Polar sulfonamide group; improves water solubility.

Key Insights :

  • Electronic Effects : Bromine’s moderate electronegativity and larger atomic radius compared to chlorine (Cl) or trifluoromethyl (CF₃) groups may balance lipophilicity and steric effects, optimizing receptor binding in biological systems .
  • This suggests 2-[(4-bromophenyl)methyl]guanidine could share similar mechanisms .

Pharmacological Comparisons

Table 2: Pharmacological Profiles of Guanidine Derivatives

Compound Activity Mechanism (Hypothesized) References
This compound Antimutagenic (predicted) DNA methylation inhibition (analogous to β-aminoketones)
Cimetidine (N-cyano-N'-methylguanidine) Antiulcer Histamine H₂ receptor antagonism
2-[(4-Chlorophenyl)methyl]guanidine Antimicrobial (inferred from analogs) Disruption of bacterial membrane integrity

Key Insights :

  • Unlike cimetidine, which targets H₂ receptors, bromophenyl-substituted guanidines may act on epigenetic pathways (e.g., DNA repair enzymes) due to structural similarities to β-aminoketones in .
  • Chlorophenyl analogs () show broader antimicrobial activity, possibly due to enhanced electrophilicity from the Cl substituent .

Key Insights :

  • Bromophenyl guanidines likely require palladium-catalyzed coupling or nucleophilic aromatic substitution for aryl-halogen bond activation, as seen in .
  • Reaction conditions (e.g., DMF as solvent, DIPEA as base) are critical for minimizing side reactions in sulfonamide-linked guanidines .

Structure-Activity Relationship (SAR)

  • Para-Substituents : Bromine’s lipophilicity (logP ~2.7) may enhance blood-brain barrier penetration compared to polar groups (e.g., sulfonamides in ).
  • Guanidine Core: The planar, conjugated structure facilitates hydrogen bonding with biological targets (e.g., DNA or enzymes), as seen in aminoguanidine derivatives .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-bromophenyl)methyl]guanidine, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1 : React 4-bromobenzylamine with cyanamide under acidic conditions (e.g., HCl catalysis) to form the guanidine core. Optimize temperature (60–80°C) and stoichiometry (1:1.2 amine:cyanamide ratio) to avoid side products like urea derivatives .
  • Route 2 : Use a guanidinylation agent (e.g., 1H-pyrazole-1-carboxamidine) with 4-bromobenzylamine in DMF, monitored by TLC. Yield improvements (≥75%) are achievable with inert atmospheres (N₂ or Ar) .
  • Critical Factors : pH control (pH 6–8), solvent polarity (DMF > MeOH), and exclusion of moisture to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR (DMSO-d₆) to confirm the benzyl proton resonance (δ 4.2–4.5 ppm) and guanidine NH signals (δ 6.8–7.5 ppm). ¹³C NMR should show the bromophenyl carbon (C-Br, δ 120–125 ppm) and guanidine carbonyl (δ 157–160 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z: ~260–265). High-resolution MS (HRMS) validates molecular formula .
  • HPLC : Reverse-phase C18 column (MeCN:H₂O, 70:30) with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability profiles and optimal storage conditions for this compound?

Methodological Answer:

  • Stability : Stable at room temperature in dry, dark environments but degrades under strong oxidants (e.g., H₂O₂) or prolonged UV exposure. Thermal decomposition occurs >150°C .
  • Storage : Store in amber vials under nitrogen at –20°C. Use desiccants (silica gel) to prevent hygroscopic degradation .

Q. How does the bromine substituent influence the compound’s physicochemical properties?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the benzyl position, enhancing reactivity in nucleophilic substitutions .
  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-halogenated analogs, improving membrane permeability in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific applications?

Methodological Answer:

  • Modifications :
    • Benzyl Position : Replace bromine with electron-donating groups (e.g., –OCH₃) to alter binding kinetics .
    • Guanidine Core : Introduce methyl or acetyl groups to modulate basicity (pKa) and reduce off-target interactions .
  • Assays : Use competitive binding assays (e.g., fluorescence polarization) to quantify affinity for receptors like α₂-adrenergic or serotonin transporters .

Q. What mechanisms underlie the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Targets :
    • Carbonic Anhydrase : Bromophenyl moiety binds to Zn²⁺ in the active site, validated by X-ray crystallography .
    • Kinase Inhibition : Hydrogen bonding between guanidine NH and ATP-binding pocket residues (e.g., EGFR kinase), assessed via molecular docking (AutoDock Vina) .
  • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., FITC-casein for proteases) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (AMBER/CHARMM force fields) to identify critical binding residues .
  • QSAR Models : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability (SwissADME) .
  • Docking Studies : Screen virtual libraries (ZINC15) for analogs with improved docking scores (>–9.0 kcal/mol) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Case Example : If one study reports IC₅₀ = 10 µM for kinase inhibition, while another shows no activity:
    • Assay Validation : Confirm target purity (SDS-PAGE) and compound solubility (DLS for aggregation) .
    • Buffer Conditions : Test activity in varied pH (6.5–7.5) and ionic strength (50–150 mM KCl) to identify confounding factors .
  • Meta-Analysis : Compare with structurally related compounds (e.g., 4-chlorophenyl analogs) to identify substituent-specific trends .

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